

# Application Notes and Protocols for DBNPA in Hydraulic Fracturing Fluids

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## Compound of Interest

Compound Name: 2,2-Dibromo-2-cyanoacetamide

Cat. No.: B155079

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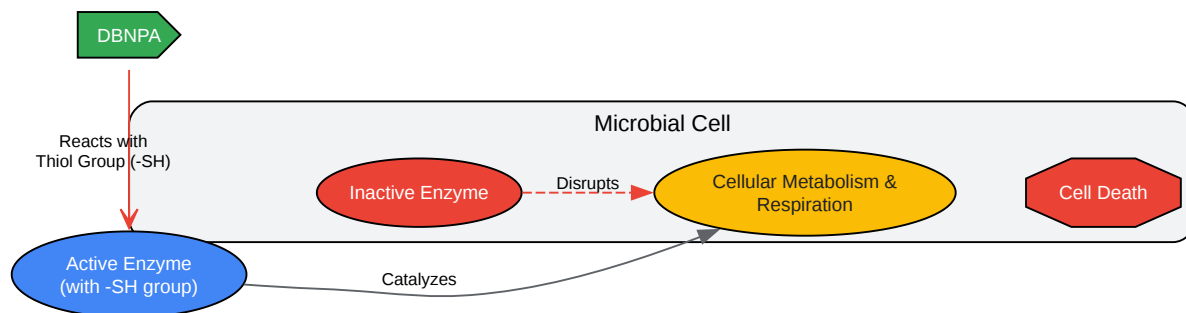
## Introduction

Hydraulic fracturing operations are susceptible to microbial contamination, which can lead to significant operational and economic challenges. These include the formation of biofilms that plug filters and rock formations, microbially influenced corrosion (MIC) that damages equipment, and the generation of hydrogen sulfide (H<sub>2</sub>S) by sulfate-reducing bacteria (SRB), which "sours" the reservoir.[1][2] Biocides are essential additives in fracturing fluids to mitigate these risks.[3]

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a fast-acting, non-oxidizing biocide widely used in the oil and gas industry.[2][4] Its rapid antimicrobial action, broad-spectrum efficacy, and rapid degradation into less harmful byproducts make it a preferred choice for controlling microbial growth in fracturing fluids.[4][5][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of DBNPA.

## Mechanism of Action

DBNPA functions as a potent electrophile. Its primary mechanism involves rapidly penetrating the microbial cell membrane and reacting with nucleophilic functional groups, particularly sulfur-containing thiols (-SH) found in crucial enzymes like cysteine and glutathione.[7][8][9] This irreversible reaction forms a covalent bond, inactivating the enzymes and disrupting essential cellular processes such as metabolism and respiration, which ultimately leads to rapid cell death.[7][8][10] The electron-withdrawing nature of the cyano group in the DBNPA molecule enhances its reactivity, contributing to its fast-acting properties.[7]



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Caption: DBNPA mechanism of action against microbial cells.

## Quantitative Data

The efficacy and stability of DBNPA are influenced by various factors, including pH, temperature, and the presence of other chemicals.

### Table 1: DBNPA Biocidal Efficacy

Target Microorganism	Effective Concentration (Active Ingredient)	Contact Time	Log Reduction	Reference
Pseudomonas fluorescens	10 mg/L (MBC)	30 minutes	6.3	<a href="#">[9]</a>
Sulfate-Reducing Bacteria (SRB)	10 mg/L	-	Effective Control	<a href="#">[10]</a>
Legionella pneumophila	2-5 mg/L	3 hours	5-6	<a href="#">[5]</a>
Planktonic Microbes	7.5 ppm	5-10 minutes	>5 (99%)	<a href="#">[5]</a>
Fungi and Algae (Ongoing Control)	150 - 500 ppm (of 20% solution)	Daily to weekly	Control	<a href="#">[11]</a>

**Table 2: DBNPA Physicochemical & Stability Properties**

Parameter	Value	Conditions	Reference
Physical State	Off-white solid	Ambient	[12]
Melting Point	124 - 126 °C	-	[12]
Half-life	~24 hours	pH 7	[4]
Half-life	~2 hours	pH 8	[4]
Half-life	~15 minutes	pH 9	[4]
Degradation Products	Ammonia, bromide ions, dibromoacetonitrile, dibromoacetic acid	Aqueous environment	[4][6][13]
Incompatibilities	Strong amines, bases, oxidizing agents, reducing agents (e.g., sodium bisulfite)	-	[12][14]

## Application Protocol for Hydraulic Fracturing Fluids

This protocol provides a general guideline. Site-specific conditions such as water quality, temperature, and microbial load require optimization of the treatment program.

### 4.1 Materials

- DBNPA product (solid or liquid formulation, e.g., 20% solution)
- Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles/face shield, respirator for dust or vapors.[12][15]
- Dosing pump and injection quill
- Water source for dilution (if required)

### 4.2 Dosing Recommendations

- **Shock/Initial Dose:** For noticeably fouled systems or at the start of a fracturing job, apply DBNPA to achieve a concentration of 25-50 ppm of a 20% solution.[\[11\]](#) In some applications, concentrations up to 200 ppm have been used.[\[16\]](#)
- **Maintenance Dose (Intermittent):** The standard application method is intermittent or "slug" dosing.[\[14\]](#) Apply 10-30 mg/L (ppm) of the active ingredient for a period of 30 minutes to 3 hours.[\[14\]](#) The frequency can range from every 3-5 days during peak microbial activity to every 7 days during lower activity.[\[14\]](#)
- **Consideration for Reducing Agents:** If reducing agents like sodium bisulfite (used for oxygen scavenging or dechlorination) are present, the DBNPA dose must be increased. Add approximately 1 ppm of active DBNPA for every 1 ppm of residual reducing agent.[\[14\]](#) It is recommended to suspend the addition of reducing agents at least 15 minutes prior to DBNPA injection.[\[11\]](#)

#### 4.3 Preparation and Injection Procedure

- **Safety First:** Before handling, consult the Safety Data Sheet (SDS).[\[15\]](#) Don appropriate PPE.
- **Solution Preparation:** If using a solid form, prepare a stock solution according to the manufacturer's instructions. Liquid formulations (e.g., DBNPA 20%) can often be used directly.[\[11\]](#)
- **Injection Point:** Add DBNPA to the fracturing fluid at a point of uniform mixing, such as the circulating tank or directly into the water transfer line, to ensure even distribution.[\[1\]](#)
- **Dosing:** Use a calibrated chemical metering pump to inject the required volume of DBNPA solution into the fluid stream.
- **Monitoring:** After application, monitor the efficacy of the treatment through microbial testing (see Section 5.0).

## Experimental Protocols

### Protocol for Biocide Efficacy Testing (MBC Determination)

This protocol determines the Minimum Bactericidal Concentration (MBC) of DBNPA against a specific microbial consortium.

- **Prepare Inoculum:** Collect a water sample from the fracturing source or use a cultured strain of relevant bacteria (e.g., SRBs). Adjust the cell density to approximately  $10^6$  CFU/mL.
- **Prepare DBNPA Dilutions:** Create a series of DBNPA dilutions (e.g., 0, 1, 2, 5, 10, 20 mg/L) in sterile test tubes using the site water or a representative synthetic brine.
- **Inoculation:** Add a known volume of the microbial inoculum to each DBNPA dilution tube. Include a positive control (inoculum, no DBNPA) and a negative control (no inoculum, no DBNPA).
- **Incubation:** Incubate the tubes for a defined contact time (e.g., 30 minutes, 1 hour, 4 hours) under conditions that mimic the operational environment (temperature).<sup>[9]</sup>
- **Plating:** After incubation, neutralize the biocide if necessary. Perform serial dilutions of each sample and plate onto appropriate growth media (e.g., nutrient agar for general bacteria, specific media for SRBs).
- **Enumeration:** Incubate the plates until colonies are visible. The MBC is the lowest concentration of DBNPA that results in a significant reduction (e.g., >99.9% or 3-log) in viable bacterial colonies compared to the positive control.<sup>[9]</sup>

## Protocol for DBNPA Stability Assessment

This protocol evaluates the degradation of DBNPA in a simulated fracturing fluid.

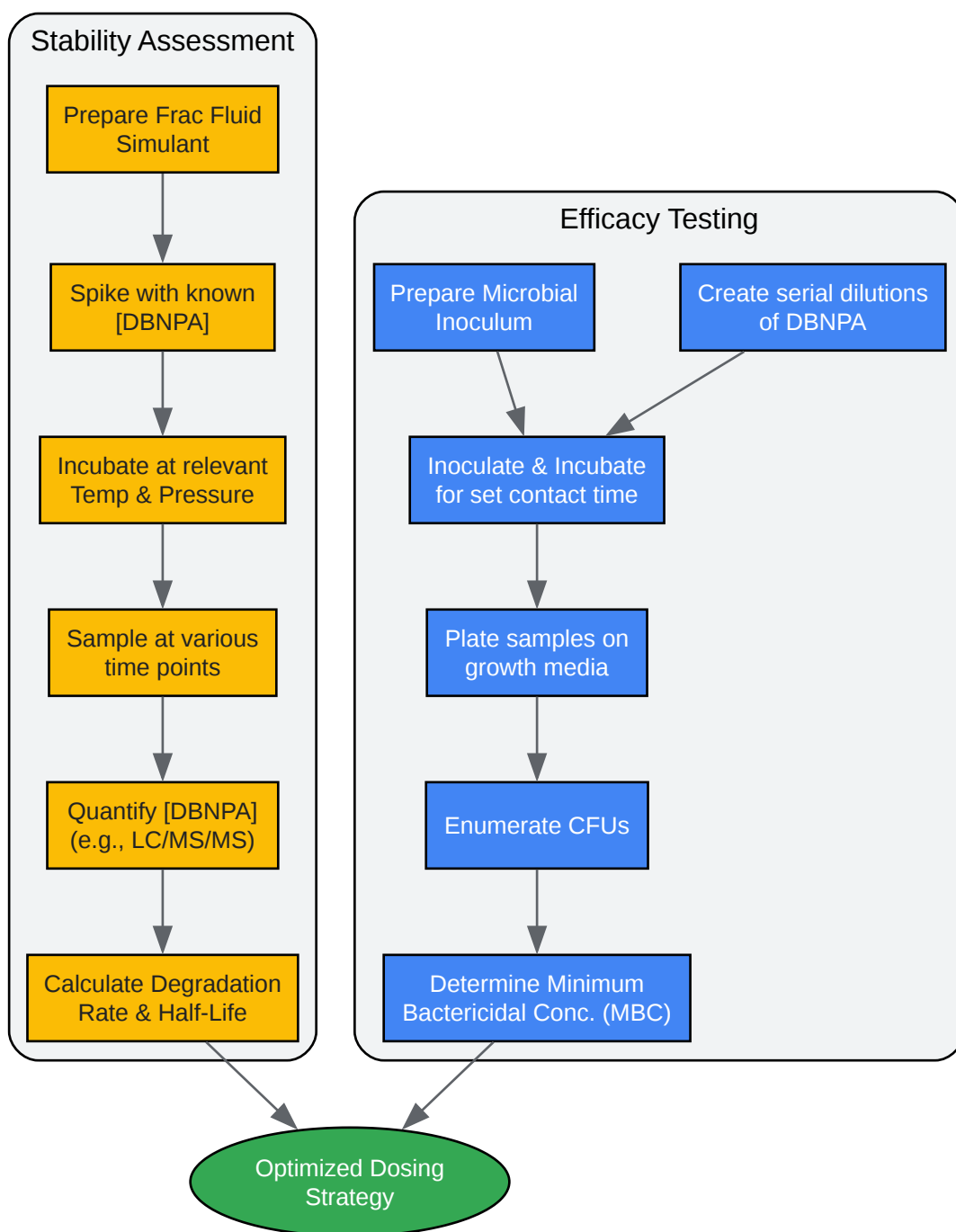
- **Prepare Fluid Matrix:** Recreate the fracturing fluid by mixing all additives (except the biocide) in the source water.
- **Spike with DBNPA:** Add a known concentration of DBNPA to the fluid matrix (e.g., 50 mg/L).
- **Incubate:** Store the spiked fluid under conditions simulating the operational environment (e.g., elevated temperature and pressure in a suitable pressure vessel).
- **Time-Course Sampling:** At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully extract an aliquot of the fluid.

- Analysis: Immediately analyze the concentration of DBNPA in each aliquot using a validated analytical method (see Protocol 5.3).
- Data Analysis: Plot the concentration of DBNPA versus time to determine its degradation rate and calculate its half-life under the tested conditions.

## Protocol for Analytical Quantification of DBNPA

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are preferred for accurate quantification of DBNPA.[\[13\]](#)[\[16\]](#)

- Sample Preparation: Filter the collected fluid sample (from Protocol 5.2) through a 0.22  $\mu\text{m}$  syringe filter to remove particulates. Dilute as necessary to fall within the calibration range of the instrument.
- Instrumentation (Example LC/MS/MS Method):
  - Chromatographic System: HPLC or UPLC system.[\[16\]](#)
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase: Gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.[\[16\]](#)
  - Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.[\[16\]](#)
  - Detection: Monitor for the specific mass-to-charge ratio ( $m/z$ ) ions corresponding to the deprotonated DBNPA molecule, considering its bromine isotopes (e.g., 238.8, 240.8, 242.8  $m/z$ ).[\[16\]](#)
- Quantification: Create a calibration curve using certified DBNPA standards. Quantify the DBNPA concentration in the samples by comparing their peak areas to the calibration curve.
- Degradation Product Analysis: The primary degradation product, bromide ( $\text{Br}^-$ ), can be analyzed by Ion Chromatography (IC) with suppressed conductivity detection as an indirect measure of DBNPA breakdown.[\[17\]](#)



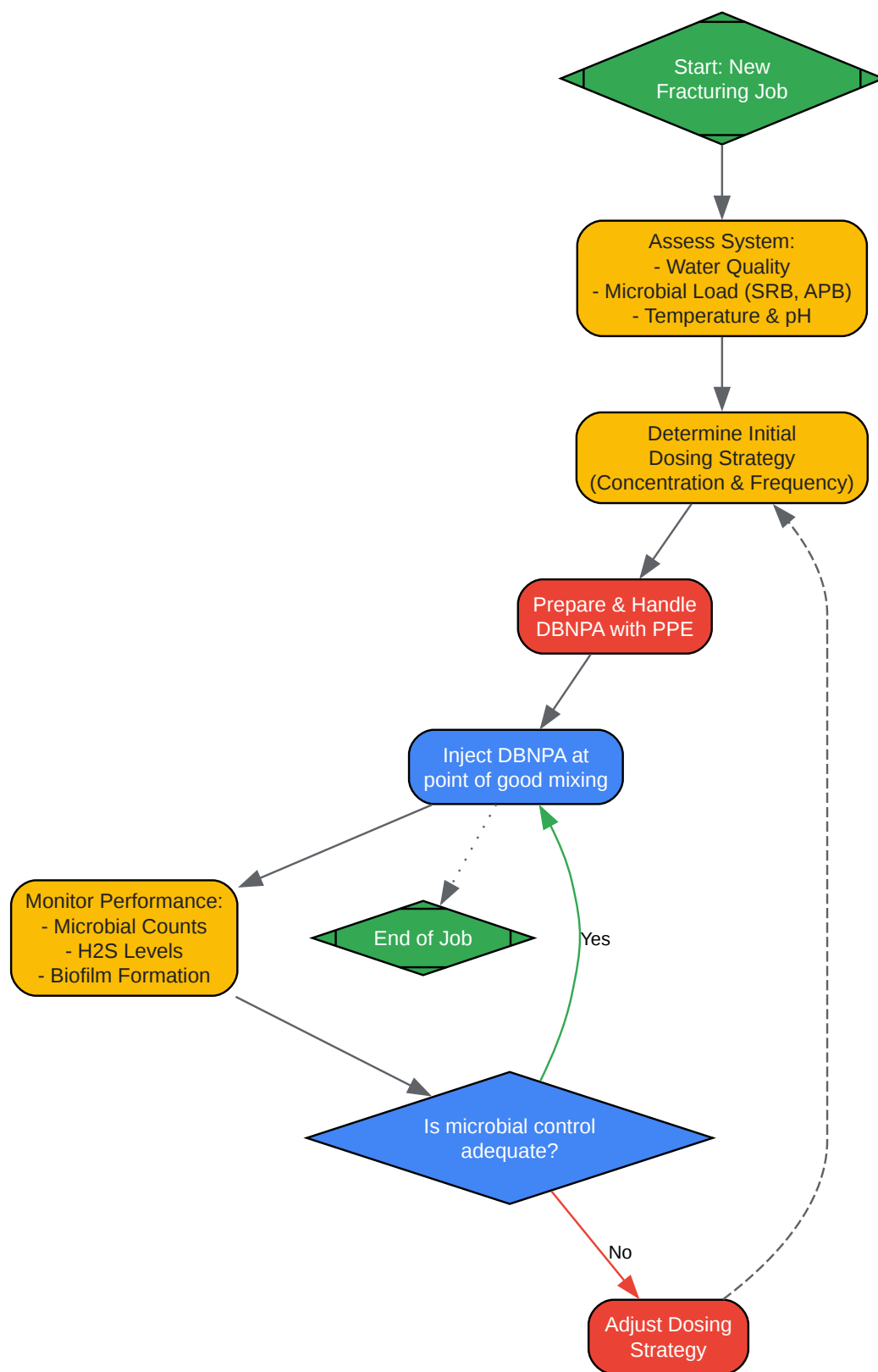
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Caption: Experimental workflow for evaluating DBNPA.

## Logical Application Workflow



The successful application of DBNPA requires a systematic approach, from initial assessment to ongoing performance monitoring.



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Caption: Logical workflow for DBNPA application.

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